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Compound of Interest

Compound Name: Phthalimidine

Cat. No.: B1195906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

phthalimidine (also known as isoindolin-1-one), a key heterocyclic compound with significant

interest in medicinal chemistry and materials science. This document compiles and presents

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a

structured format, alongside detailed experimental protocols to aid in the replication and

verification of these findings.

Introduction to Phthalimidine
Phthalimidine is a bicyclic aromatic compound with the chemical formula C₈H₇NO. Its

structure features a benzene ring fused to a five-membered lactam ring. The phthalimidine
scaffold is a privileged structure in drug discovery, forming the core of various biologically

active molecules with a wide range of therapeutic applications. Accurate and detailed

spectroscopic data is paramount for the unambiguous identification, characterization, and

quality control of phthalimidine and its derivatives in research and development settings.

Spectroscopic Data Summary
The following sections provide a detailed summary of the key spectroscopic data for

phthalimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data for phthalimidine provide characteristic signals that are

indicative of its unique chemical environment.

Table 1: ¹H NMR Spectroscopic Data for Phthalimidine (Isoindolin-1-one)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.85 - 7.25 m 4H
Aromatic protons (H4,

H5, H6, H7)

4.45 s 2H
Methylene protons (-

CH₂-)

8.30 br s 1H Amide proton (-NH-)

Table 2: ¹³C NMR Spectroscopic Data for Phthalimidine (Isoindolin-1-one)

Chemical Shift (δ) ppm Assignment

170.0 Carbonyl carbon (C=O)

143.5 Aromatic quaternary carbon (C7a)

132.0 Aromatic quaternary carbon (C3a)

131.5 Aromatic CH (C6)

128.0 Aromatic CH (C5)

123.5 Aromatic CH (C4)

122.5 Aromatic CH (C7)

45.0 Methylene carbon (-CH₂)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of phthalimidine is characterized by distinct absorption bands corresponding to the
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vibrations of its constituent bonds.

Table 3: IR Spectroscopic Data for Phthalimidine (Isoindolin-1-one)

Wavenumber (cm⁻¹) Intensity Assignment

3200 Strong, Broad N-H Stretch

1680 Strong C=O Stretch (Amide I)

1605, 1470 Medium C=C Stretch (Aromatic)

1300 Medium C-N Stretch

750 Strong
C-H Bend (Ortho-disubstituted

aromatic)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for Phthalimidine (Isoindolin-1-one)

m/z Relative Intensity (%) Assignment

133 100 [M]⁺ (Molecular Ion)

104 85 [M - CO - H]⁺

78 50 [C₆H₆]⁺

77 60 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

used.
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NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of phthalimidine in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 300 MHz or higher field NMR spectrometer.

Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 s

Pulse width: 90°

Spectral width: -2 to 12 ppm

Temperature: 25 °C

¹³C NMR Spectroscopy:

Instrument: 75 MHz or higher field NMR spectrometer.

Parameters:

Number of scans: 1024-4096

Relaxation delay: 2-5 s

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm
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Temperature: 25 °C

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of phthalimidine with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Instrument: FT-IR spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be

recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation:

Dissolve a small amount of phthalimidine in a volatile organic solvent (e.g.,

dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Acquisition:

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Gas Chromatography (GC) Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector temperature: 250 °C

Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10

°C/min.

Carrier gas: Helium

Mass Spectrometry (MS) Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: m/z 40-400.

Ion source temperature: 230 °C.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like phthalimidine.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of an

organic compound.

This guide provides foundational spectroscopic data and methodologies for phthalimidine.

Researchers are encouraged to use this information as a reference for their work in synthesis,

characterization, and application of this important chemical entity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1195906?utm_src=pdf-body-img
https://www.benchchem.com/product/b1195906?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of Phthalimidine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195906#spectroscopic-data-nmr-ir-ms-of-
phthalimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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